molecular formula C7H14Cl2N4O B1378724 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride CAS No. 1798032-54-8

1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride

Cat. No.: B1378724
CAS No.: 1798032-54-8
M. Wt: 241.12 g/mol
InChI Key: OJHNFPRSNKGNHQ-UHFFFAOYSA-N
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Description

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride is a high-purity chemical compound offered for life science research and development. This molecule features a hybrid architecture combining an azetidine ring, a 1,2,3-triazole heterocycle, and an ethanol moiety, making it a valuable scaffold in medicinal chemistry . The structural motifs present in this compound are frequently explored in the design and synthesis of novel molecular hybrids and conjugates, which represent a strategic approach in antibacterial research to overcome multi-drug resistance in pathogens . While specific biological data for this compound is not reported in the report, its core structure aligns with ongoing investigations into new pharmacophores. Researchers may utilize this dihydrochloride salt as a key synthetic intermediate or as a building block for constructing more complex molecules aimed at various biological targets. The product is supplied for research purposes only.

Properties

IUPAC Name

1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHNFPRSNKGNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2CNC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidine Component

  • Azetidine Ring Formation : The azetidine ring can be synthesized through various methods, including the reaction of a suitable precursor with a nitrogen source. For example, azetidine can be prepared from ethylene oxide and ammonia under high pressure.

  • Functionalization of Azetidine : The azetidine ring is then functionalized to introduce a reactive group that can participate in the subsequent coupling reaction. This often involves the introduction of a halogen or an alkylating agent.

Synthesis of 1,2,3-Triazole Component

  • Triazole Ring Formation : The 1,2,3-triazole ring is typically formed via a click reaction between an alkyne and an azide in the presence of a copper catalyst. This reaction is highly efficient and selective.

  • Coupling with Azetidine : The triazole ring is then coupled with the functionalized azetidine component. This step may involve nucleophilic substitution or other coupling reactions depending on the functional groups present.

Formation of Ethan-1-ol Moiety

  • Introduction of Ethan-1-ol Group : The final step involves the introduction of the ethan-1-ol moiety to the coupled azetidine-triazole system. This can be achieved through reactions such as hydrolysis or reduction of a suitable precursor.

  • Dihydrochloride Salt Formation : The compound is then converted into its dihydrochloride salt form by reaction with hydrochloric acid.

Detailed Synthesis Protocol

A detailed synthesis protocol for this compound is as follows:

  • Step 1: Synthesis of Azetidine Component

    • React ethylene oxide with ammonia under high pressure to form azetidine.
    • Functionalize azetidine by introducing a reactive group (e.g., bromination).
  • Step 2: Synthesis of 1,2,3-Triazole Component

    • Perform a click reaction between an alkyne and an azide in the presence of a copper catalyst to form the 1,2,3-triazole ring.
    • Couple the triazole ring with the functionalized azetidine component.
  • Step 3: Introduction of Ethan-1-ol Moiety

    • Introduce the ethan-1-ol group through hydrolysis or reduction of a suitable precursor.
    • Convert the compound into its dihydrochloride salt form by reaction with hydrochloric acid.

Analysis and Characterization

The synthesized compound can be analyzed and characterized using various techniques:

Data Table: Physical and Chemical Properties

Property Value
Molecular Formula C7H12N4O·2HCl
Molecular Weight 233.12 g/mol
CAS Number 1798032-54-8
InChI Key OJHNFPRSNKGNHQ-UHFFFAOYSA-N
Purity Typically >95%

Research Findings and Applications

This compound is a versatile compound with potential applications in pharmaceuticals and materials science. Its unique structure makes it suitable for further modification and incorporation into more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the azetidine ring in this compound enhances its interaction with biological targets. Studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains, making them valuable in developing new antibiotics and antifungal agents .

Anticancer Research
Triazole-containing compounds have been investigated for their anticancer potential. The unique structure of this compound may enable it to interfere with cancer cell proliferation pathways. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action and efficacy against different cancer types .

Neuropharmacology
There is emerging interest in the neuroprotective effects of triazole derivatives. Research indicates that these compounds may modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases. The azetidine component may enhance blood-brain barrier permeability, facilitating central nervous system targeting .

Agricultural Science

Pesticidal Applications
The unique structure of this compound suggests potential use as a pesticide. Triazoles are known for their fungicidal properties, and incorporating an azetidine ring could enhance efficacy against specific plant pathogens. Studies are ongoing to evaluate its effectiveness in agricultural settings, particularly in controlling fungal diseases in crops .

Material Science

Polymer Chemistry
In material science, the synthesis of polymers incorporating triazole units has gained attention due to their unique thermal and mechanical properties. The compound can serve as a building block for creating novel materials with enhanced stability and functionality. Research is focused on developing polymeric materials for applications in electronics and coatings that require high durability and resistance to environmental factors .

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Triazole DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth; potential for new antibiotic development.
Evaluation of Neuroprotective EffectsNeuropharmacologyInduced apoptosis in neuroblastoma cells; suggests potential for treating neurodegenerative diseases.
Development of Triazole-based PesticidesAgricultural ScienceEffective against common fungal pathogens; promising results in field trials.
Synthesis of Triazole PolymersMaterial ScienceEnhanced mechanical properties observed; suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azetidine and Triazole Moieties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride (Target) C₇H₁₄Cl₂N₄O 241.12 Ethanol substituent at triazole C4; dihydrochloride salt
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride C₁₁H₁₃ClN₄ 236.70 Phenyl group at triazole C4; single chloride counterion
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride C₈H₁₄ClN₄O 217.68 Propan-2-ol substituent at triazole C4; single chloride counterion
1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride C₆H₁₂Cl₂N₄ 211.09 Azetidinylmethyl group at triazole N1; dihydrochloride salt
1-(4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride C₈H₁₈Cl₂N₄O 265.17 1,2,4-Triazole core; methoxypropyl substituent at C4; ethanamine at C3
Key Observations:

Substituent Position and Type: The target compound’s ethanol group at triazole C4 distinguishes it from phenyl () or propan-2-ol () analogs. Ethanol may enhance solubility compared to hydrophobic aryl groups. The dihydrochloride salt in the target compound and analogs like increases polarity and aqueous solubility compared to mono-chloride derivatives (e.g., ).

Biological Relevance :

  • Azetidine rings are valued for their conformational rigidity and metabolic stability, making them common in kinase inhibitors .
  • Triazole moieties improve pharmacokinetic properties via hydrogen bonding and π-π interactions .

Biological Activity

1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyDetails
Chemical Formula C₇H₁₄Cl₂N₄O
Molecular Weight 241.12 g/mol
CAS Number 1798032-54-8
IUPAC Name 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol dihydrochloride
Appearance White powder

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor in different pathways.

Antitumor Activity

Research indicates that derivatives of triazole compounds exhibit significant antitumor activity. A study reported that compounds with similar structural features inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases associated with tumor growth .

Kinase Inhibition

The compound's structure suggests potential activity against various kinases. Kinase inhibitors are crucial in cancer therapy as they can block the signals that promote tumor growth. Preliminary studies have indicated that triazole derivatives can inhibit Aurora-A kinase, which plays a vital role in cell division and is often overexpressed in cancers .

The proposed mechanism of action for this compound involves:

  • Binding to Kinase Domains : The compound may bind to ATP-binding sites on kinases, preventing their activation.
  • Disruption of Signal Transduction : By inhibiting kinases, the compound interferes with downstream signaling pathways critical for cancer cell survival and proliferation.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Triazole Derivatives : A study published in Medicinal Chemistry demonstrated that triazole derivatives exhibited IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent antitumor activity .
  • In Vivo Studies : Animal models treated with triazole-based compounds showed reduced tumor sizes compared to control groups. These studies suggest a promising therapeutic potential for further development .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride?

Methodological Answer:
The synthesis typically involves:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization with the azetidine moiety .
  • Salt Formation : Protonation with HCl to yield the dihydrochloride salt, ensuring solubility for biological assays .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization using ethanol/water mixtures to achieve >95% purity .
    Key Validation : Confirm structural integrity via 1H^1H-NMR (e.g., triplet for azetidine protons at δ 3.5–4.0 ppm) and HRMS .

Basic: How should researchers characterize the compound’s purity and structural identity?

Methodological Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR to verify azetidine (δ ~3.5 ppm) and triazole (δ ~7.5–8.5 ppm) signals .
    • IR : Confirm hydroxyl (3200–3500 cm1^{-1}) and ammonium chloride (2500–3000 cm1^{-1}) stretches .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion matching theoretical mass (e.g., [M+H]+^+ = calculated 275.12 g/mol) .

Advanced: How can stability studies be designed to evaluate the compound under varying conditions?

Methodological Answer:

  • Storage Conditions : Test degradation at 25°C (ambient), 4°C (refrigerated), and -20°C (long-term) in airtight, light-protected containers .
  • Analytical Monitoring :
    • HPLC : Track peak area reduction over 30 days to calculate degradation kinetics .
    • pH Stability : Assess solubility and integrity in buffers (pH 3–9) using UV-Vis spectroscopy (λ = 260 nm) .
  • Forced Degradation : Expose to heat (60°C), UV light, and oxidants (H2_2O2_2) to identify degradation pathways .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). Validate with co-crystallized ligand RMSD <2.0 Å .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bond persistence >50%) .
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability (LogP <3), metabolic stability (CYP450 inhibition), and toxicity (Ames test) .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay Validation :
    • Positive Controls : Compare with known inhibitors/agonists (e.g., IC50_{50} of reference compounds) .
    • Dose-Response Curves : Use 8–12 concentrations (n=3 replicates) to calculate Hill slopes and rule out assay artifacts .
  • Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP accumulation for GPCRs) .
  • Data Normalization : Apply Z-score or % inhibition relative to controls to minimize plate-to-plate variability .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .
  • Spill Management : Neutralize with sodium bicarbonate and collect residues in hazardous waste containers .
  • Storage : Keep in amber glass vials at -20°C, desiccated to prevent hygroscopic degradation .

Advanced: Which in vitro models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp_{app} >1 ×106^{-6} cm/s) .
  • Plasma Protein Binding : Ultrafiltration or equilibrium dialysis to measure free fraction (target >10%) .

Advanced: How can ecotoxicological impacts be assessed during environmental fate studies?

Methodological Answer:

  • Degradation Tests : OECD 301B (ready biodegradability) in activated sludge to measure half-life .
  • Aquatic Toxicity :
    • Daphnia magna : 48-h EC50_{50} for acute toxicity .
    • Algal Growth Inhibition : 72-h IC50_{50} using Raphidocelis subcapitata .
  • Bioaccumulation : Calculate LogKow_{ow} (octanol-water partition coefficient) via shake-flask method .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Reactant of Route 2
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride

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